3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its multiple chlorine substitutions and a unique carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler chlorinated benzoic acids. One common route involves the reaction of 3,5-dichlorobenzoic acid with 2,5-dichlorobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and carbamothioylamino group allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 3,5-Dichlorosalicylic acid
Uniqueness
Compared to similar compounds, 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its complex structure, which includes both multiple chlorine substitutions and a carbamothioylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
532386-17-7 |
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Molecular Formula |
C15H8Cl4N2O3S |
Molecular Weight |
438.1 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Cl4N2O3S/c16-6-1-2-10(18)8(3-6)13(22)21-15(25)20-12-9(14(23)24)4-7(17)5-11(12)19/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI Key |
XQVPUAQQDLHNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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